2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile

Catalog No.
S687989
CAS No.
98899-30-0
M.F
C9H8N2OS
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-...

CAS Number

98899-30-0

Product Name

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile

IUPAC Name

2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carbonitrile

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C9H8N2OS/c10-4-6-5-2-1-3-7(12)8(5)13-9(6)11/h1-3,11H2

InChI Key

XMZNDMVUUNFZEB-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)SC(=C2C#N)N

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=C2C#N)N

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring fused with a benzene-like moiety. Its molecular formula is C9H8N2OS, and it has a molecular weight of approximately 180.24 g/mol. The compound features an amino group and a carbonitrile group, contributing to its potential reactivity and biological activity. It is often represented in chemical databases under the CAS number 98899-30-0 and is known for its centrosymmetric properties .

Due to the presence of functional groups such as the amino and carbonitrile groups. Typical reactions may include:

  • Nucleophilic substitution: The amino group can act as a nucleophile, attacking electrophilic centers.
  • Cyclization reactions: The structure allows for potential cyclization under certain conditions, leading to more complex molecular architectures.
  • Reduction reactions: The carbonitrile can be reduced to an amine or aldehyde under appropriate conditions.

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile has been studied for its biological activities, particularly in pharmacological contexts. Preliminary studies suggest that it may exhibit:

  • Antimicrobial properties: Some derivatives of similar compounds have shown effectiveness against various microbial strains.
  • Anticancer activity: Research indicates potential cytotoxic effects on cancer cell lines, suggesting that this compound might be investigated further for therapeutic applications.
  • Neuroprotective effects: Compounds with similar structures have been noted for their neuroprotective properties in certain models .

The synthesis of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile can be achieved through several methods:

  • Condensation reactions: One common method involves the condensation of 2-aminoacridone with appropriate reagents to form the desired compound.
  • Cyclization techniques: Utilizing cyclization methods involving thiophene and benzene derivatives can yield this compound effectively.
  • Multi-step synthesis: A more complex synthesis may involve multiple steps including functional group modifications to achieve the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Material Science: Its unique structure could be explored for use in organic electronics or as a precursor in polymer synthesis.
  • Research: It serves as a valuable intermediate for synthesizing other bioactive compounds.

Interaction studies are crucial for understanding how 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile interacts with biological targets. These studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • In vitro studies: Assessing its effects on cell lines to evaluate toxicity and efficacy.
  • Molecular docking studies: Computational modeling to predict interactions with various biological macromolecules.

Several compounds share structural similarities with 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-AminoacridoneC13H9N3OContains an acridine structure; known for antimicrobial properties.
4-AminoquinolineC9H10N2Exhibits antimalarial activity; shares an amino group but lacks the thiophene ring.
Benzothiazole derivativesVariesOften studied for their antimicrobial and anticancer properties; structurally related but differ in ring composition.

Uniqueness

The uniqueness of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile lies in its specific combination of the thiophene and carbonitrile functionalities along with its potential biological activities that are not commonly found in other similar compounds. This makes it a promising candidate for further research and development in medicinal chemistry .

The Gewald reaction, first reported in the 1960s, remains the most efficient method for synthesizing 2-aminothiophene derivatives, including 2-amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile. The reaction typically involves three components: a ketone, an α-cyanoester, and elemental sulfur, facilitated by a base such as morpholine or diethylamine.

Mechanistic Insights

The mechanism proceeds via a Knoevenagel condensation between the ketone (e.g., cyclohexanone) and the α-cyanoester, forming an α,β-unsaturated nitrile intermediate. Subsequent sulfur incorporation remains debated, but computational studies suggest polysulfide intermediates form through nucleophilic degradation or protonation-induced pathways. Cyclization and tautomerization yield the 2-aminothiophene core, with aromatization occurring under oxidative conditions.

Key Steps:

  • Knoevenagel Condensation: Cyclohexanone reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.
  • Sulfur Insertion: Elemental sulfur integrates into the intermediate, likely via polysulfide chains.
  • Cyclization and Aromatization: Ring closure and oxidation produce the tetrahydrobenzo[b]thiophene scaffold.

Reaction Variations

Variants of the Gewald reaction accommodate diverse substrates and conditions:

VariationConditionsYield (%)Reference
Classic GewaldEthanol, morpholine, 75°C70–98
Microwave-AssistedSolvent-free, 100°C, 20 min85
Four-ComponentWater, triethylamine, room temp76
Oxidative AromatizationDMSO, p-toluenesulfonic acid, 190°C98

The four-component modification introduces amines (e.g., primary/secondary amines) to yield 2-amino-3-carboxamide derivatives, broadening functional group compatibility. Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes.

The amino group positioned at the 2-position of the tetrahydrobenzo[b]thiophene ring system exhibits remarkable nucleophilic character, making it highly susceptible to alkylation reactions with various electrophilic partners [27] [29]. Research investigations have demonstrated that N-alkylation reactions proceed efficiently under mild conditions, typically employing alkyl halides as alkylating agents in the presence of suitable bases [6] [27].

Mechanistic Considerations and Reaction Conditions

The N-alkylation process follows a classical bimolecular nucleophilic substitution mechanism, where the amino nitrogen attacks the electrophilic carbon center of alkyl halides [6]. Studies have shown that the reaction proceeds optimally in polar aprotic solvents such as dimethylformamide or acetonitrile, with potassium carbonate or sodium hydride serving as effective bases [27] [29]. The reaction temperature typically ranges from room temperature to 90 degrees Celsius, depending on the nature of the alkylating agent and the desired selectivity [29].

Ionic liquid systems, particularly 1-butyl-3-methylimidazolium tetrafluoroborate, have emerged as environmentally benign alternatives for N-alkylation reactions [27]. These systems offer several advantages, including improved reaction rates, enhanced selectivity, and the possibility of catalyst recycling [27]. The yields obtained using ionic liquid systems range from 83 to 98 percent, demonstrating superior efficiency compared to conventional organic solvents [27].

Substitution Pattern Analysis

The regioselectivity of N-alkylation depends significantly on the electronic and steric properties of both the nucleophile and the electrophile [29]. Primary alkyl halides such as methyl iodide and ethyl bromide exhibit excellent reactivity, yielding the corresponding N-alkylated products in high yields [27]. Secondary alkyl halides show moderate reactivity, while tertiary alkyl halides generally require more forcing conditions or alternative reaction pathways .

The following table summarizes key N-alkylation reactions and their corresponding yields:

Alkylating AgentReaction ConditionsYield (%)Selectivity Ratio
Methyl iodidePotassium hydroxide, ionic liquid, room temperature9572:28
Ethyl bromidePotassium hydroxide, ionic liquid, room temperature9265:35
n-Propyl bromidePotassium hydroxide, ionic liquid, room temperature8663:37
Benzyl chlorideDimethylformamide, 90°C82Regioselective
Allyl bromideBase-mediated conditions78Position-dependent

Heterocyclic Substitution Mechanisms

Beyond simple alkylation, the amino group can participate in more complex heterocyclic substitution reactions [29] [42]. These transformations involve the formation of new heterocyclic rings through cyclization processes that incorporate the amino functionality as a key nucleophilic center [42]. Multi-component reactions have proven particularly effective for generating diverse heterocyclic architectures from the parent benzothiophene scaffold [42].

Research has demonstrated that the 2-amino-tetrahydrobenzo[b]thiophene system can undergo condensation reactions with various carbonyl compounds to form Schiff base intermediates, which subsequently cyclize to generate fused heterocyclic systems [34] [42]. These reactions typically proceed through nucleophilic addition followed by elimination of water, ultimately leading to the formation of new carbon-nitrogen bonds [42].

1,2,3-Triazole Incorporation via Click Chemistry

The integration of 1,2,3-triazole moieties into the benzothiophene framework represents a powerful strategy for enhancing biological activity and introducing additional sites for further functionalization [9] [11] [14]. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, has emerged as the method of choice for triazole incorporation due to its reliability, efficiency, and broad substrate tolerance [11] [14].

Copper-Catalyzed Azide-Alkyne Cycloaddition Approaches

The classical copper-catalyzed azide-alkyne cycloaddition involves the reaction between terminal alkynes and organic azides in the presence of copper(I) catalysts [11] [29]. For benzothiophene substrates, the reaction typically requires the presence of a terminal alkyne functionality, which can be introduced through appropriate synthetic modifications of the parent compound [29]. The reaction proceeds under mild conditions, typically at room temperature to 60 degrees Celsius, in polar solvents such as water, alcohols, or dimethylformamide [11].

Catalyst systems commonly employed include copper(I) iodide in combination with ascorbic acid as a reducing agent, or copper(II) sulfate pentahydrate with sodium ascorbate [11] [14]. The choice of catalyst system significantly influences the reaction efficiency and selectivity [14]. Ligands such as tris(benzyltriazolylmethyl)amine have been shown to enhance reaction rates and improve yields, particularly for challenging substrates [11].

Synthetic Pathways and Mechanistic Insights

The synthesis of triazole-containing benzothiophene derivatives typically begins with the preparation of appropriate alkyne or azide precursors [29] [14]. For the 2-amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile system, alkyne functionalities can be introduced through various synthetic routes, including propargylation of the amino group or direct alkynylation reactions [29].

The mechanistic pathway involves the initial coordination of the terminal alkyne to the copper(I) center, followed by azide coordination and subsequent cycloaddition to form the triazole ring [11]. The regioselectivity of the reaction strongly favors the formation of 1,4-disubstituted triazoles when using copper catalysis, although alternative catalyst systems can provide access to 1,5-regioisomers [11] [12].

Research findings indicate that the incorporation of triazole moieties significantly enhances the pharmacological properties of benzothiophene derivatives [9] [16]. The triazole ring serves as both a bioisostere for amide bonds and a rigid linker that can improve binding affinity to biological targets [14] [16].

Reaction Optimization and Yield Data

Optimization studies have revealed that reaction yields are highly dependent on several factors, including catalyst loading, temperature, solvent choice, and reaction time [11] [14]. The following table presents optimized conditions for various triazole incorporation reactions:

Starting Material TypeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Benzothiazole-propargyl derivativeCopper(I) iodide, ascorbic acidDimethylformamide60668
Tetrahydrobenzothiophene-alkyneCopper(II) acetate, tris(benzyltriazolylmethyl)amineWater25485
Benzothiophene-azide precursorRuthenium complexToluene801072
Alkynyl-benzothiophene hybridMetal-free conditionsThermal100376

Metal-Free Click Chemistry Alternatives

Recent developments in metal-free click chemistry have provided alternative approaches for triazole incorporation that avoid the use of potentially toxic metal catalysts [12]. These methods typically involve strain-promoted azide-alkyne cycloaddition reactions using cyclooctyne derivatives or other activated alkyne systems [12]. While these approaches offer advantages in terms of biocompatibility and catalyst-free conditions, they often require more specialized starting materials and may exhibit lower reaction rates compared to copper-catalyzed variants [12].

Intramolecular Cyclization and Tautomerism

The structural complexity of 2-amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile provides multiple opportunities for intramolecular cyclization reactions that can lead to the formation of polycyclic architectures [17] [18] [29]. These cyclization processes are often accompanied by tautomeric equilibria that significantly influence the chemical and physical properties of the resulting compounds [19] [21] [34].

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions in benzothiophene systems typically involve the formation of new carbon-carbon or carbon-heteroatom bonds through various mechanistic pathways [17] [18] [28]. Base-promoted cyclization reactions represent one of the most common approaches, where deprotonation of acidic protons facilitates nucleophilic attack and subsequent ring closure [17]. These reactions often proceed through anionic intermediates that can undergo intramolecular nucleophilic substitution or addition processes [17].

Palladium-catalyzed intramolecular cyclization reactions offer an alternative approach that can proceed under milder conditions with enhanced selectivity [18] [28]. These transformations typically involve carbon-hydrogen bond activation followed by intramolecular coupling to form new cyclic structures [18]. The choice of palladium catalyst, ligands, and reaction conditions significantly influences the outcome of these cyclization reactions [28].

Research has demonstrated that photochemical cyclization represents a highly efficient method for the preparation of fused benzothiophene derivatives [18]. Iodine-promoted photocyclization of appropriately substituted precursors can proceed with excellent yields and selectivity, providing access to complex polycyclic structures that would be difficult to obtain through conventional thermal methods [18].

Tautomeric Equilibria and Structural Dynamics

The presence of both amino and carbonyl functionalities in the benzothiophene framework creates opportunities for various tautomeric equilibria that can significantly impact the chemical behavior of these compounds [21] [31] [34]. The most commonly observed tautomeric forms include amino-imino equilibria, keto-enol tautomerism, and ring-chain tautomerism [32] [34] [35].

Amino-imino tautomerism occurs through the migration of protons between nitrogen atoms or between nitrogen and carbon centers [34] [35]. This type of tautomerism is particularly relevant for compounds containing multiple nitrogen functionalities and can be influenced by factors such as solvent polarity, temperature, and pH [34] [37]. Spectroscopic studies have revealed that the relative populations of different tautomeric forms can vary significantly depending on the experimental conditions [34].

Keto-enol tautomerism involves the migration of protons between oxygen and carbon centers, typically resulting in the interconversion between carbonyl and hydroxyl functionalities [31] [35]. This type of tautomerism is particularly important for compounds containing active methylene groups adjacent to carbonyl functions [35]. The position of the keto-enol equilibrium is influenced by factors such as substitution patterns, intramolecular hydrogen bonding, and solvent effects [35].

Crystallographic and Conformational Analysis

X-ray crystallographic studies of benzothiophene derivatives have provided valuable insights into the conformational preferences and tautomeric forms adopted in the solid state [19] [21] [29]. These studies have revealed that the cyclohexene ring typically adopts a half-chair conformation, with specific carbon atoms displaced from the mean plane of the ring system [19] [21].

The following table summarizes key cyclization reactions and their corresponding products:

Cyclization TypeSubstrate ClassReaction ConditionsProduct TypeYield (%)Tautomeric Form
Base-promotedMercaptophenyl-alkynolSodium hydroxide, ethanol, 80°CSubstituted benzothiophene75Amino-imino
Palladium-catalyzedHalogenated precursorPalladium(II) iodide, potassium iodide, acetonitrileAlkenyl-benzothiophene68Keto-enol
PhotochemicalDiaryl-thiopheneIodine, light irradiationPolycyclic thiophene82Ring-chain
Radical-promotedAlkynyl-benzothiopheneAzobisisobutyronitrile, alcohol, 90°CAlkoxymethyl derivative84Conformational

Intermolecular interactions in the crystal lattice, including hydrogen bonding, pi-pi stacking, and van der Waals forces, play crucial roles in stabilizing specific tautomeric forms and conformational arrangements [21] [29]. These interactions can significantly influence the physical properties and reactivity patterns of the compounds [29].

Antioxidant and Free Radical Scavenging Properties

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile and its structural analogs demonstrate significant antioxidant properties through multiple mechanisms of action. The compound's antioxidant activity has been extensively evaluated using various standardized assays, revealing its potential as a therapeutic agent for oxidative stress-related conditions.

Total Antioxidant Capacity Assessment

The most comprehensive evaluation of the compound's antioxidant properties was conducted using the phosphomolybdenum method, which measures total antioxidant capacity (TAC) [1]. In this assay, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (compound 1) demonstrated antioxidant potency comparable to ascorbic acid, the gold standard reference compound [1] [2]. Additional structural analogs, including compounds 16 and 17, exhibited similar high-level antioxidant activity, suggesting that the tetrahydrobenzo[b]thiophene scaffold provides a robust framework for antioxidant activity [1] [2].

Free Radical Scavenging Mechanisms

The compound exhibits free radical scavenging activity through multiple pathways. Related thiophene derivatives demonstrate significant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay [3]. The compound 4-{5-[(1H-Indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-2-yl]diazo}-1H-pyrazole-3,5-diamine (18a) showed potent radical-scavenging activity with an IC50 of 69.14 μg/mL compared to ascorbic acid (IC50 = 6.50 μg/mL) [3]. This activity was attributed to the presence of amino groups that act as effective hydrogen bond donors [3].

The mechanism of free radical scavenging involves hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) pathways [4]. The amino group at position 2 of the tetrahydrobenzo[b]thiophene ring system plays a crucial role in these mechanisms by providing electron-donating properties that stabilize free radical intermediates [4].

Structure-Activity Relationships

The antioxidant potency of tetrahydrobenzo[b]thiophene derivatives is significantly influenced by structural modifications. Compounds with electron-donating groups, particularly amino functionalities, demonstrate enhanced antioxidant activity [4]. The presence of the carbonitrile group at position 3 contributes to the compound's stability and may influence its interaction with biological targets [1].

Molecular Docking Studies

Molecular docking investigations revealed that the most potent antioxidant compounds, including the target compound, interact effectively with the Keap1 (Kelch-like ECH-associated protein 1) protein [1]. The binding interactions with Keap1 (PDB: 7C5E) were comparable to those of ascorbic acid, suggesting that the compound may exert its antioxidant effects through the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway [1]. This interaction facilitates the dissociation of NRF2 from Keap1, leading to the activation of antioxidant response elements and subsequent upregulation of antioxidant enzymes [1].

CompoundAssay MethodActivity ValueReference StandardStudy Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1)Total Antioxidant Capacity (TAC) - PhosphomolybdenumComparable to ascorbic acidAscorbic acidBalamon et al., 2024
2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (16)Total Antioxidant Capacity (TAC) - PhosphomolybdenumComparable to ascorbic acidAscorbic acidBalamon et al., 2024
2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (17)Total Antioxidant Capacity (TAC) - PhosphomolybdenumComparable to ascorbic acidAscorbic acidBalamon et al., 2024
4-{5-[(1H-Indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-2-yl]diazo}-1H-pyrazole-3,5-diamine (18a)DPPH Radical ScavengingIC50 = 69.14 μg/mLAscorbic acid (IC50 = 6.50 μg/mL)Abo-Salem et al., 2013
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide (3)DPPH Radical ScavengingEC50 = 420 μg/mLAscorbic acid (EC50 = 58 μg/mL)Mohamed et al., 2024
Thiophene derivative S4DPPH Radical ScavengingIC50 = 48.45 μg/mLAscorbic acidShah & Verma, 2019
Thiophene derivative S6DPPH Radical ScavengingIC50 = 45.33 μg/mLAscorbic acidShah & Verma, 2019

Histone Deacetylase Inhibition and Epigenetic Modulation

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile serves as a crucial structural scaffold for the development of histone deacetylase (HDAC) inhibitors with significant epigenetic modulation properties. The compound's unique chemical architecture provides an optimal framework for selective HDAC inhibition, particularly targeting HDAC1 and HDAC6 isoforms.

Pharmacophore Design and HDAC Selectivity

The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile ring system functions as an effective cap group in HDAC inhibitor design [5]. This structural motif was specifically selected based on pharmacophore modeling studies that identified the compound as meeting the geometric and electronic requirements for HDAC active site binding [5]. The tetrahydrobenzo[b]thiophene scaffold provides hydrophobic interactions with the enzyme's active site while the amino and carbonitrile groups facilitate specific binding interactions [5].

HDAC1 and HDAC6 Inhibition

Novel tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives demonstrated potent and selective inhibition of HDAC1 and HDAC6 isoforms [5]. Two distinct series were developed: series 1 compounds containing piperidine linkers and series 2 compounds with piperazine linkers, both achieving submicromolar inhibition potency [5]. The selectivity for HDAC1 and HDAC6 over other HDAC isoforms represents a significant advancement in the development of targeted epigenetic therapies [5].

Epigenetic Mechanism of Action

The compound's mechanism of epigenetic modulation involves several key pathways. HDAC inhibition leads to increased histone acetylation, resulting in chromatin remodeling and altered gene expression patterns [6] [7]. The compounds activate the NRF2 pathway via a non-electrophilic mechanism, leading to NRF2 dissociation from Keap1 and subsequent nuclear translocation . This activation initiates transcription of antioxidant response genes and modulates inflammatory pathways .

Class I and Class II HDAC Activity

Recent studies have demonstrated the compound's ability to inhibit both class I and class II HDAC enzymes [9]. Peptoid-based HDAC inhibitors incorporating the tetrahydrobenzo[b]thiophene scaffold showed remarkable activity, with compounds 4d, 4h, 4j, and 4k exhibiting IC50 values ranging from 24.7 to 96.4 nM against HDAC1 [9]. Notably, compound 4j demonstrated exceptional selectivity for HDAC3 with an IC50 of 6.5 nM [9].

HDAC6-Selective Inhibition

The development of HDAC6-selective inhibitors represents a significant therapeutic advancement. Cyclic tetrapeptide analogs containing the tetrahydrobenzo[b]thiophene motif achieved selective HDAC6 inhibition with IC50 values of 39 nM [10]. Compound 23 demonstrated an HDAC1/HDAC6 selectivity index of approximately 3, representing the first cyclic tetrapeptide analog with class II HDAC selectivity [10].

Clinical Relevance and Therapeutic Applications

The epigenetic modulation properties of these compounds have significant clinical implications. HDAC inhibitors are established therapeutic agents for cancer treatment, and the selective inhibition profiles of tetrahydrobenzo[b]thiophene derivatives offer potential advantages in terms of reduced toxicity [7]. The compounds' ability to enhance cisplatin sensitivity, as demonstrated by compound 4j's 7-fold enhancement of cisplatin activity in resistant cancer cells, suggests potential applications in combination chemotherapy [9].

CompoundHDAC TargetIC50 ValuesSelectivity ProfileStudy Reference
Tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives (series 1)HDAC1, HDAC6Piperidine linker variants - submicromolarHDAC1 and HDAC6 selectiveGediya et al., 2021
Tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives (series 2)HDAC1, HDAC6Piperazine linker variants - submicromolarHDAC1 and HDAC6 selectiveGediya et al., 2021
Compound 4d (peptoid-based HDACi)HDAC1, HDAC2, HDAC3, HDAC6HDAC1: 24.7-96.4 nMStrong HDAC1-3 inhibitionKrieger et al., 2017
Compound 4j (peptoid-based HDACi)HDAC1, HDAC2, HDAC3, HDAC6HDAC1: 24.7-96.4 nM, HDAC3: 6.5 nMRemarkable HDAC3 activityKrieger et al., 2017
Compound 23 (cyclic tetrapeptide)HDAC6-selectiveHDAC6: 39 nMHDAC6-selectiveMontero et al., 2009

Analgesic and Anti-Inflammatory Activity

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile demonstrates significant analgesic and anti-inflammatory properties through multiple molecular mechanisms. The compound's therapeutic potential extends to the treatment of various pain conditions, including neuropathic pain, inflammatory pain, and chronic pain syndromes.

NRF2-Mediated Anti-Inflammatory Activity

The compound's anti-inflammatory effects are primarily mediated through Nuclear factor erythroid 2-related factor 2 (NRF2) pathway activation [11] [12]. Novel tetrahydrobenzo[b]thiophene derivatives demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophages [11]. The most active compounds, including derivatives 3a, 3b, and 2a, achieved NO inhibition rates of 87.07 ± 1.22%, 80.39 ± 5.89%, and 78.04 ± 2.86%, respectively, at 50 μM concentration [11].

Cytokine Modulation

The compound effectively modulates pro-inflammatory cytokine production. Studies demonstrated significant reduction in interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ) levels in inflammatory models [11]. Additionally, the compounds reduced levels of prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB), key mediators of the inflammatory response [11].

Molecular Mechanisms of Action

The anti-inflammatory activity involves multiple molecular pathways. The compound activates NRF2 via a non-electrophilic mechanism, leading to the upregulation of antioxidant enzymes including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) [11]. This activation results in enhanced cellular antioxidant capacity and reduced oxidative stress-induced inflammation [11].

Analgesic Properties

Thiophene derivatives structurally related to 2-amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile demonstrate significant analgesic activity in multiple pain models [13]. Thiophene amide derivatives function as cannabinoid receptor 2 (CB2) agonists, providing analgesia in behavioral models of neuropathic, inflammatory, and postsurgical pain [13]. The selectivity for CB2 over CB1 receptors reduces the risk of central nervous system side effects while maintaining therapeutic efficacy [13].

Pain Pathway Modulation

The compound's analgesic effects involve modulation of multiple pain pathways. Benzothiophene compounds have been identified as intermediate conductance calcium-activated potassium channel (IK1) activators, which play crucial roles in pain regulation [14]. These compounds demonstrate efficacy in treating visceral pain, inflammatory pain, osteoarthritis pain, neuropathic pain, and fibromyalgia [14].

Structure-Activity Relationships

The analgesic and anti-inflammatory activities are significantly influenced by structural modifications. The presence of the amino group at position 2 and the carbonitrile group at position 3 are essential for activity [15]. Thiophene derivatives with appropriate substitution patterns demonstrate enhanced potency and selectivity for their molecular targets [16].

Clinical Applications

The compound's dual analgesic and anti-inflammatory properties make it suitable for treating various pain conditions. Studies have demonstrated effectiveness in models of chronic pain, neuropathic pain, and inflammatory pain conditions [14] [17]. The compound's ability to modulate multiple pain pathways simultaneously provides advantages over single-target analgesics [14].

CompoundAssay TypeActivity ValueTest ConcentrationCell Line/ModelStudy Reference
Compound 3a (THBT derivative)Nitric Oxide (NO) Production Inhibition87.07 ± 1.22% inhibition50 μMRAW 264.7 cells (LPS-induced)Mak et al., 2022
Compound 3b (THBT derivative)Nitric Oxide (NO) Production Inhibition80.39 ± 5.89% inhibition50 μMRAW 264.7 cells (LPS-induced)Mak et al., 2022
Compound 2a (THBT derivative)Nitric Oxide (NO) Production Inhibition78.04 ± 2.86% inhibition50 μMRAW 264.7 cells (LPS-induced)Mak et al., 2022
Compound 3a (cytokine effects)Pro-inflammatory Cytokine ReductionReduced IL-1β, IL-6, TNF-α, IFN-γ50 μMRAW 264.7 cells (LPS-induced)Mak et al., 2022
Thiophene amide derivativesAnalgesicAnalgesia in behavioral modelsVarious concentrationsNeuropathic, inflammatory, postsurgical painNelson et al., 2012
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (NRF2 activation)NRF2 Pathway ActivationActivates NRF2 via non-electrophilic mechanismVarious concentrationsMacrophages (E. coli LPS-induced)BenchChem, 2024

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Wikipedia

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile

Dates

Last modified: 08-15-2023

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